An In-depth Technical Guide to 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents.[4][5] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][5] Notably, several blockbuster drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ibrutinib, feature a pyrazole core, underscoring its importance in modern pharmacology.[1][5] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide, focusing on its chemical structure, predicted properties, and a detailed synthetic protocol.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide incorporates a 3-brominated pyrazole ring N-alkylated with an N-isopropylacetamide moiety. This combination of a halogenated heterocycle and an amide side chain offers intriguing possibilities for molecular interactions and further chemical modifications.
Table 1: Predicted Physicochemical Properties of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C8H11BrN4O | Based on the structures of 3-bromo-1H-pyrazole and N-isopropylacetamide. |
| Molecular Weight | ~260.10 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on the physical state of related compounds like 2-Bromo-N-isopropylacetamide.[8][9] |
| Melting Point (°C) | Expected to be in the range of crystalline organic solids. | General property of similar small molecules. |
| Solubility | Predicted to have moderate lipophilicity (LogP) and potential for reasonable aqueous solubility, which can be crucial for oral bioavailability.[2][6] | Pyrazole derivatives can be engineered for a balance of lipophilicity and solubility.[2][6] |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Structural analysis. |
| Hydrogen Bond Acceptors | 3 (from the pyrazole nitrogens and the carbonyl oxygen) | Structural analysis. |
| Rotatable Bonds | 3 | Structural analysis. |
Proposed Synthetic Route and Experimental Protocol
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide can be logically achieved through the N-alkylation of 3-bromo-1H-pyrazole with a suitable electrophile, namely 2-bromo-N-isopropylacetamide. This is a common and effective method for the functionalization of pyrazole rings.[5]
Conceptual Synthesis Workflow
Caption: Proposed synthesis workflow for 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide.
Step-by-Step Experimental Protocol
This protocol is a representative procedure and may require optimization for yield and purity.
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Reaction Setup:
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To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1H-pyrazole (1.0 equivalent).
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Dissolve the 3-bromo-1H-pyrazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Add a base (e.g., potassium carbonate, 1.5-2.0 equivalents, or sodium hydride, 1.1 equivalents, with appropriate caution) to the solution to deprotonate the pyrazole nitrogen. Stir the mixture at room temperature for 30 minutes.
-
-
Alkylation:
-
Dissolve 2-bromo-N-isopropylacetamide (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.[8][9]
-
Add the 2-bromo-N-isopropylacetamide solution dropwise to the reaction mixture at room temperature.
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After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.
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If the solvent is DMF, it can be removed under reduced pressure. The residue can then be partitioned between water and a suitable organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide.
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Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetamide group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amide proton may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the carbonyl carbon, and the carbons of the N-isopropyl group.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the calculated molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the amide group (around 1650 cm⁻¹) and a band for the N-H stretching of the amide (around 3300 cm⁻¹).
Potential Applications in Drug Discovery and Development
Given the broad biological activities of pyrazole derivatives, 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide represents a valuable scaffold for further investigation in several therapeutic areas.[4][10][11]
-
Kinase Inhibition: The pyrazole core is a common feature in many kinase inhibitors used in oncology.[1] The N-substituted acetamide side chain could be oriented to interact with the hinge region of a kinase active site, a common binding motif for this class of drugs. The bromine atom provides a vector for further chemical modification through cross-coupling reactions to enhance potency and selectivity.
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Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties, with celecoxib being a prime example.[5] This compound could be screened for activity against key inflammatory targets such as cyclooxygenase (COX) enzymes.
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Antimicrobial and Antiviral Activity: The pyrazole scaffold has been explored for the development of novel antimicrobial and antiviral agents.[5] The unique combination of a halogenated pyrazole and an amide functionality in this molecule may confer interesting antimicrobial properties.
The N-isopropylacetamide group can also influence the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability, which are critical factors in drug development.[6]
Conclusion
2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide is a structurally interesting molecule that leverages the privileged pyrazole scaffold. While detailed experimental data on this specific compound is limited, its synthesis is readily achievable through established chemical methodologies. Based on the extensive literature on pyrazole derivatives, this compound holds significant potential as a building block and a lead structure in the discovery and development of new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry.
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